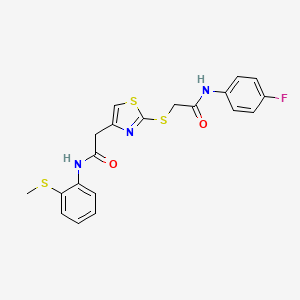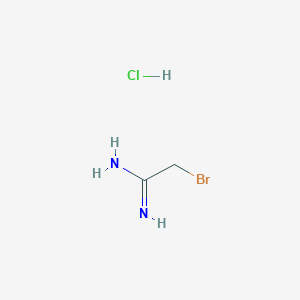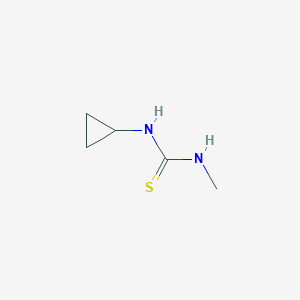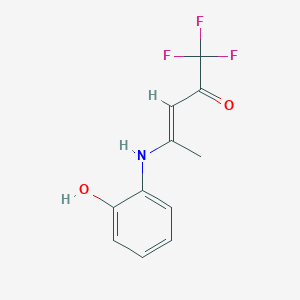![molecular formula C14H16FNO4 B2594243 1,3-Diethyl 2-{[(2-fluorophenyl)amino]methylidene}propanedioate CAS No. 63010-68-4](/img/structure/B2594243.png)
1,3-Diethyl 2-{[(2-fluorophenyl)amino]methylidene}propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,3-Diethyl 2-{[(2-fluorophenyl)amino]methylidene}propanedioate” is a chemical compound with the CAS Number: 63010-68-4. Its molecular weight is 281.28 . The IUPAC name for this compound is diethyl 2-[(2-fluoroanilino)methylene]malonate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H16FNO4/c1-3-19-13(17)10(14(18)20-4-2)9-16-12-8-6-5-7-11(12)15/h5-9,16H,3-4H2,1-2H3 . This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
The compound is available in solid form . More specific physical and chemical properties were not found in the web search results.
Applications De Recherche Scientifique
NMR Labeling and Peptide Analysis
A monofluoro-substituted amino acid derivative was synthesized from diethyl 2-(4-fluorophenyl)propanedioate, serving as a conformationally restricted label for solid-state 19F NMR distance measurements in membrane-bound peptides. This derivative was incorporated into peptides without disrupting the peptide conformation, proving beneficial for the study of membrane-bound peptides and potentially other biostructures (Tkachenko et al., 2014).
Thermal Conductivity and Energy Storage
Diethyl 2-(4-fluorophenyl)propanedioate has been used in the study of substances like 2-amino-2-methyl-1,3-propanediol (AMP) and its mixtures for potential applications in thermal energy storage. The thermal conductivities of these substances were measured to evaluate their suitability for storing thermal energy (Zhang & Xu, 2001).
Magnetic Cooling Applications
In the field of low-temperature refrigeration, the synthesis and analysis of mixed-valent Mn supertetrahedra using 2-amino-2-methyl-1,3-propanediol have shown promising results. These complexes exhibit significant magnetocaloric effects, making them potential candidates for cooling refrigerants in low-temperature applications (Manoli et al., 2008).
Electrochemical Studies
Diethyl 2-[(E)-3-azulen-1-ylprop-2-enylidene]propanedioate has been characterized electrochemically to understand its redox processes and complexation behavior with lanthanide metal ions. Such studies are essential in exploring the electrochemical properties of compounds and their potential applications in various fields, including materials science and catalysis (Amarandei et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
diethyl 2-[(2-fluoroanilino)methylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO4/c1-3-19-13(17)10(14(18)20-4-2)9-16-12-8-6-5-7-11(12)15/h5-9,16H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFAOJKKCLDGQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=CC=C1F)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63010-68-4 |
Source


|
| Record name | DIETHYL 2-(2-FLUOROANILINOMETHYLENE)MALONATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2594163.png)
![(E)-2-(3-(3,4-dimethoxyphenyl)acryloyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2594165.png)


![Methyl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B2594169.png)



![1-benzyl-N-isopropyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2594176.png)
![(1R,5S)-8-(naphthalen-1-ylsulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2594178.png)
![N-(2-furylmethyl)-2-[3-(3-methoxyphenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2594179.png)


